![molecular formula C8H8N2 B1218963 1H-indol-2-amine CAS No. 56480-48-9](/img/structure/B1218963.png)
1H-indol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-indol-2-amine derivatives involves various strategies, including the Fe(II)-catalyzed amination of aromatic C-H bonds via ring opening of 2H-azirines, yielding 2,3-disubstituted indoles. This method tolerates a broad range of functional groups, extending its applicability to synthesize azaindoles as well (Jana et al., 2010). Another approach is the domino synthesis of 1-phenyl-1H-indol-2-amine derivatives from 2-(2-bromophenyl)acetonitriles, involving a Buchwald-Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction (Jiang et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives reveals significant interactions that contribute to their stability and reactivity. For example, the synthesis and structural evaluation of substituted indole and gramine derivatives have shown that these molecules are linked via hydrogen bonds, and their structures are further stabilized by weak C-H···O, C-H···π, and π···π interactions (Kukuljan et al., 2016).
Chemical Reactions and Properties
1H-indol-2-amines undergo a variety of chemical reactions, including amination, rearrangements, and cycloadditions. The amine-induced rearrangements of certain propanones lead to a new route for producing α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic pathways (Sanchez & Parcell, 1990).
Physical Properties Analysis
The synthesis and analysis of this compound derivatives also focus on their physical properties, such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in various environments and for its application in the development of new materials and drugs.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and the presence of functional groups. Studies on their synthesis and evaluation as anticancer agents or DNA intercalators demonstrate the compound's potential in medicinal chemistry and drug design (Yin et al., 2007).
Scientific Research Applications
Antitumor Agent Synthesis
- A series of mono-1H-benzo[c,d]indol-2-one with different amine side chains have been designed and synthesized as novel DNA intercalators. Some of these derivatives showed selective anti-tumor activities against specific cell lines (Yin, Xu, & Qian, 2007).
Synthesis of Indole Derivatives
- Indole-2-carboxylates can be synthesized via a palladium-catalyzed aerobic amination of aryl C-H bonds, demonstrating the versatility of indole derivatives in organic synthesis (Clagg et al., 2016).
Development of Functionalized Derivatives
- Hydrophobically directed, catalyst-free synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives has been achieved using 1H-indole, exhibiting good antibacterial activity (Ramana et al., 2016).
Ionic Liquids as Catalysts
- N,N-Dimethylpyridin-4-amine based ionic liquids have been used as catalysts for the synthesis of indoles, demonstrating the role of 1H-indol-2-amine in facilitating environmentally friendly synthesis methods (Ghumro et al., 2017).
Catalyst-Free Synthesis in Water
- A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized in water under catalyst-free conditions, highlighting the eco-friendly synthesis of indole-based compounds (Chen, Lei, & Hu, 2014).
Aminobenzylation of Aldehydes
- Amines, including this compound, have been used in the one-pot aminobenzylation of aldehydes to generate a variety of valuable compounds (Wang et al., 2018).
Oxidative Diamination of Indoles
- A method for oxidative diamination of substituted indoles has been developed, providing a wide range of synthetically valuable N-aryl-3-(arylimino)-3H-indol-2-amine derivatives (Jiang, Li, & Yu, 2018).
Organocatalytic Indole Alkylations
- A new chiral amine catalyst has been developed for the alkylation of indoles, demonstrating the importance of indole structures in the field of medicinal chemistry (Austin & MacMillan, 2002).
Mechanism of Action
Target of Action
1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that contains the indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Biochemical Pathways
Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The result of 2-Aminoindole’s action can be inferred from its biological activities. For instance, its antiviral activity suggests that it can inhibit viral replication . Its anti-inflammatory and analgesic activities suggest that it can reduce inflammation and pain . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-indol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDSEPNZDYMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56480-48-9 | |
Record name | Indolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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